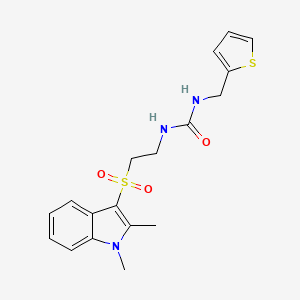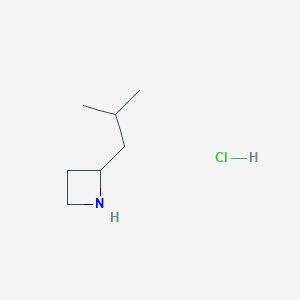![molecular formula C16H11ClN4O4 B2474897 [2-Oxo-2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-Chloropyridin-3-carboxylat CAS No. 876939-87-6](/img/structure/B2474897.png)
[2-Oxo-2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-Chloropyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
BenchChem offers high-quality [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
Verbindungen mit einer 5-Phenyl-1,3,4-oxadiazol-Struktur können zur Synthese neuer Derivate verwendet werden. Zum Beispiel wurden Derivate von 5-Phenyl-1,3,4-oxadiazol, die an Position 2 mit (Brommethyl)phenyl- oder Bromalkylgruppen substituiert sind, über mikrowellengestützte Cyclodehydratisierung unsymmetrischer N,N′-Diacylhydrazine erhalten .
Biologische Aktivität
1,3,4-Oxadiazole, die Teil der Struktur der Verbindung sind, weisen eine hohe biologische Aktivität und gute Stabilität auf . Sie wurden auf ihre entzündungshemmenden, analgetischen, krebshemmenden, antibakteriellen, antifungalen, antiviralen und blutdrucksenkenden Wirkungen untersucht .
Landwirtschaft
Oxadiazole werden auch erfolgreich in der Landwirtschaft als Herbizide, Insektizide und Pflanzenschutzmittel gegen Bakterien, Viren und Pilze eingesetzt .
Materialwissenschaft
In der Materialwissenschaft werden Verbindungen dieses Typs bei der Herstellung von Treibmitteln, hitzebeständigen Polymeren und Korrosionsschutzmitteln eingesetzt .
Elektronik
Konjugierte makrozyklische Anordnungen, die einen 1,3,4-Oxadiazol-Kern enthalten, weisen interessante Elektronentransfer- oder lumineszierende Eigenschaften auf und werden bei der Herstellung verschiedener Arten von leitfähigen Systemen eingesetzt, darunter Laserfarbstoffe, Szintillatoren, optische Aufheller oder organische Leuchtdioden .
Antibakterielle Aktivität
Es wurden mehrere Übersichtsartikel über 1,3,4-Oxadiazol-Derivate, Methoden zu ihrer Synthese und Anwendungen als pharmakologische Wirkstoffe wie antimikrobielle Mittel veröffentlicht .
Entwicklung von Krebsmedikamenten
Die pharmakologische Wirkung von 3,4-Dihydropyrimidinonen (DHPMs) wurde umfassend untersucht, wobei der Schwerpunkt hauptsächlich auf der Entwicklung von Krebsmedikamenten lag .
Synthese von hochfunktionalisierten Heterocyclen
Die Biginelli-Reaktion ist eine säurekatalysierte Drei-Komponenten-Reaktion zwischen einem Aldehyd, einer aktiven Wasserstoffmethylengruppe und Harnstoff (oder einem Analogon davon) und stellt eine schnelle und einfache Synthese von hochfunktionalisierten Heterocyclen dar .
Wirkmechanismus
Target of Action
The primary targets of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate are currently unknown. Oxadiazole derivatives have been found to possess various biological activities , suggesting that they may interact with multiple targets
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit a range of biological activities , suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives , this compound could potentially have a wide range of effects. More research is needed to determine these effects.
Eigenschaften
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c17-12-7-6-11(8-18-12)15(23)24-9-13(22)19-16-21-20-14(25-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGOADEOFRLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B2474817.png)

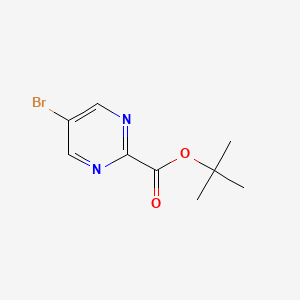
![8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)
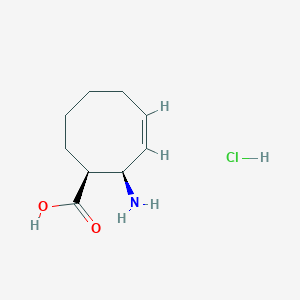
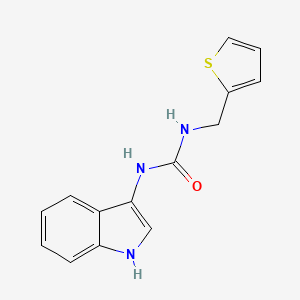
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2474830.png)
![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)
